molecular formula C6H9N3O2S B3151216 2-(Methylamino)pyridine-3-sulfonamide CAS No. 70661-79-9

2-(Methylamino)pyridine-3-sulfonamide

Cat. No.: B3151216
CAS No.: 70661-79-9
M. Wt: 187.22 g/mol
InChI Key: FBNCTODTRBQOIA-UHFFFAOYSA-N
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Description

2-(Methylamino)pyridine-3-sulfonamide (CAS 70661-79-9) is a high-value chemical compound for research and development, particularly in the field of medicinal chemistry and oncology. This pyridine-3-sulfonamide derivative is recognized as a potent inhibitor of carbonic anhydrase (CA), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. The compound's mechanism of action involves the sulfonamide group binding to the zinc ion within the enzyme's active site, effectively inhibiting its activity . Research indicates that this scaffold is a promising starting point for designing inhibitors that selectively target the cancer-associated isoforms CA IX and CA XII . These membrane-bound isoforms are frequently overexpressed in hypoxic tumor environments, such as those found in triple-negative breast cancer, pancreatic cancer, and glioblastoma, where they aid in maintaining intracellular pH balance and support tumor invasion and therapy resistance . The electron-withdrawing nature of the pyridine ring enhances the acidity of the sulfonamide group, which can contribute to stronger zinc binding and improved inhibitory potency compared to benzenesulfonamide-based compounds . Researchers are exploring 4-substituted pyridine-3-sulfonamides using methods like "click chemistry" to develop new compounds with high selectivity and efficacy against specific CA isoforms, aiming to minimize off-target effects . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(methylamino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-8-6-5(12(7,10)11)3-2-4-9-6/h2-4H,1H3,(H,8,9)(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNCTODTRBQOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of 2 Methylamino Pyridine 3 Sulfonamide and Analogs

General Synthetic Methodologies for Sulfonamide Formation

The formation of the sulfonamide functional group (–SO₂NH–) is a cornerstone of organic synthesis, with numerous methods developed over the years. These range from classical, well-established routes to modern, sustainable approaches designed to improve efficiency and reduce environmental impact.

The most traditional and widely employed method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. eurjchem.comnih.gov This reaction is highly reliable and generally provides good yields. The necessary sulfonyl chlorides are typically prepared by the chlorosulfonation of the corresponding aromatic or aliphatic compounds using chlorosulfonic acid. nih.gov

For instance, the synthesis of a simple arylsulfonamide often begins with benzene (B151609). The process involves several steps:

Nitration: Benzene is nitrated to form nitrobenzene.

Reduction: The nitro group is reduced to an amino group, yielding aniline (B41778).

Acetylation: The aniline is acetylated to protect the amino group, forming acetanilide (B955).

Chlorosulfonation: The acetanilide reacts with chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride.

Amination: The sulfonyl chloride intermediate is then reacted with ammonia (B1221849) to form 4-acetamidobenzenesulfonamide.

Hydrolysis: The final step is the removal of the acetyl protecting group to yield the primary sulfonamide, 4-aminobenzenesulfonamide. nih.gov

Another common approach involves the direct oxidative conversion of thiols or their derivatives into sulfonyl chlorides, which are then reacted with amines in situ. organic-chemistry.org For example, treating a thiol with N-chlorosuccinimide (NCS) and tetrabutylammonium (B224687) chloride in water can generate the sulfonyl chloride, which readily couples with an amine to form the desired sulfonamide. organic-chemistry.org

In recent years, there has been a significant drive towards developing more sustainable and efficient synthetic methods. nih.govbohrium.com Electrochemical synthesis has emerged as a particularly promising green alternative for forming sulfonamides. bohrium.comchemistryviews.org

Electrochemical oxidative coupling enables the direct formation of sulfonamides from readily available and inexpensive thiols and amines, completely driven by electricity. nih.govacs.org This method avoids the need for harsh chemical oxidants, catalysts, or pre-functionalized starting materials like sulfonyl chlorides. chemistryviews.orgacs.org The reaction is typically performed in an electrochemical reactor, often a flow cell, under mild conditions at room temperature. nih.govacs.org A key advantage is the formation of hydrogen as the only benign byproduct at the counter electrode. nih.govchemistryviews.org

The proposed mechanism involves the initial oxidation of the thiol to form a disulfide, followed by the oxidation of the amine to a radical cation. nih.govacs.org These intermediates then react to form the sulfonamide. This process has a broad substrate scope and is highly efficient, with some reactions completing in as little as five minutes. nih.govacs.org

Other modern, metal-free approaches include photoredox catalysis, which uses light and a photosensitizer like eosin (B541160) Y to catalyze the sulfonylation of phenylhydrazines with thiols in an environmentally friendly water-acetonitrile solvent system. organic-chemistry.orgthieme-connect.com

Synthesis of Pyridine-Substituted Sulfonamide Derivatives

The pyridine (B92270) ring is a common motif in pharmacologically active compounds. rsc.orgresearchgate.net Its incorporation into a sulfonamide structure often leads to compounds with enhanced biological properties. eurjchem.comresearchgate.net

Several strategies exist for introducing a sulfonamide group onto a pyridine ring. A common method mirrors the classical approach, where an aminopyridine is reacted with a substituted benzenesulfonyl chloride. eurjchem.comresearchgate.net For example, a series of N-isopropyl-4-methylpyridine-2,6-diamine derivatives were synthesized by treating the aminopyridine with various substituted benzenesulfonyl chlorides in dichloromethane (B109758) at room temperature. eurjchem.com

A more direct approach is the C-H functionalization of the pyridine ring. A recently developed method allows for the C4-selective C-H sulfonylation of pyridines. chemrxiv.org This process involves activating the pyridine with triflic anhydride (B1165640), followed by a base-mediated addition of a sodium sulfinate salt. By carefully selecting the base (e.g., N-methylpiperidine) and solvent (e.g., chloroform), high regioselectivity for the C4 position can be achieved. chemrxiv.org

Another powerful strategy begins with a pre-functionalized pyridine, such as 4-chloropyridine-3-sulfonamide (B47618). The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents. nih.govmdpi.com

Interactive Table: Methods for Introducing Sulfonamide Functionality onto Pyridine Rings
MethodStarting MaterialsReagentsKey Features
Classical Amination Aminopyridine, Sulfonyl ChlorideBase (e.g., Pyridine)Versatile, widely used for various substituted sulfonamides. eurjchem.comresearchgate.net
C-H Sulfonylation Pyridine, Sodium SulfinateTriflic Anhydride, BaseDirect functionalization of the pyridine ring, highly regioselective. chemrxiv.org
Nucleophilic Substitution 4-Chloropyridine-3-sulfonamide, NucleophileBaseAllows for diverse C4-substitution on a pre-formed pyridine sulfonamide. nih.govmdpi.com

A significant number of pyridine-3-sulfonamide (B1584339) analogs are synthesized starting from 4-chloropyridine-3-sulfonamide. nih.govmdpi.comresearchgate.net The chlorine atom serves as a leaving group, enabling the introduction of various functional groups through nucleophilic aromatic substitution reactions. This modular approach has been used to create extensive libraries of compounds for biological screening. nih.govmdpi.comresearchgate.net

For example, reacting 4-chloropyridine-3-sulfonamide with different amines or thiols in the presence of a base leads to the corresponding 4-amino or 4-thio substituted pyridine-3-sulfonamides. This method was used to prepare a series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides. nih.gov Similarly, it served as the starting point for synthesizing N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides with potential antifungal activity. mdpi.com

Interactive Table: Examples of 4-Substituted Pyridine-3-sulfonamide Synthesis
Starting MaterialNucleophile/ReagentResulting C4-SubstituentReference
4-Chloropyridine-3-sulfonamideVarious piperazines4-Piperazinyl derivatives nih.gov
4-Chloropyridine-3-sulfonamide5-Methyl-1,3,4-thiadiazole-2-thiol4-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio] nih.gov
4-Chloropyridine-3-sulfonamideVarious thiophenols4-(Arylthio) derivatives mdpi.com
4-Chloropyridine-3-sulfonamideSodium azide4-Azido mdpi.com

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. wikipedia.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. mdpi.comwikipedia.org

This powerful technique has been applied to the synthesis of 4-substituted pyridine-3-sulfonamides. mdpi.comnih.gov In this approach, 4-chloropyridine-3-sulfonamide is first converted to 4-azidopyridine-3-sulfonamide by reacting it with sodium azide. mdpi.com This azide-functionalized pyridine then serves as a scaffold for the CuAAC reaction. By reacting it with a variety of terminal alkynes in the presence of a copper(I) catalyst, a diverse series of 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides can be synthesized efficiently. mdpi.comnih.gov This method offers a highly modular and effective way to create complex molecular architectures from simple building blocks. mdpi.com

Interactive Table: Click Chemistry Synthesis of 4-(1,2,3-Triazol-1-yl)pyridine-3-sulfonamides
Azide PrecursorAlkyne ReagentResulting Triazole DerivativeReference
4-Azidopyridine-3-sulfonamidePhenylacetylene4-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide mdpi.com
4-Azidopyridine-3-sulfonamide1-Ethynyl-4-fluorobenzene4-[4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl]pyridine-3-sulfonamide mdpi.com
4-Azidopyridine-3-sulfonamidePropargyl alcohol4-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyridine-3-sulfonamide mdpi.com
4-Azidopyridine-3-sulfonamide3,3-Dimethyl-1-butyne4-(4-tert-Butyl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide mdpi.com

Synthetic Approaches to Pyrazolo[4,3-c]pyridine Sulfonamides

The synthesis of pyrazolo[4,3-c]pyridine sulfonamides represents a significant area of research, particularly due to their potential as carbonic anhydrase inhibitors. mdpi.comdntb.gov.uanih.gov A key synthetic strategy involves the condensation of a suitably substituted dienamine with various amines that contain sulfonamide fragments. mdpi.com This reaction is typically carried out by refluxing the reactants in methanol, leading to the target pyrazolo[4,3-c]pyridines in good yields, ranging from 72% to 88%. mdpi.com This method allows for the introduction of diverse substituents at the nitrogen atom of the pyridine moiety, depending on the amine used in the condensation step. mdpi.comresearchgate.net

Another approach to the pyrazolo[4,3-c]pyridine core involves the treatment of thioalkylpyridone derivatives with hydrazine (B178648) hydrate. acs.org This reaction proceeds through a nucleophilic attack by hydrazine, leading to the loss of the alkylthio group, followed by cyclization via attack on a cyano group present on the pyridone ring to form the fused pyrazole (B372694) ring. acs.org The successful formation of the pyrazolopyridone structure is confirmed by the disappearance of the cyano stretching band in the infrared (IR) spectrum and the absence of the S-CH3 proton signal in the proton nuclear magnetic resonance (¹H NMR) spectrum. acs.org

These synthetic routes provide versatile platforms for creating a library of pyrazolo[4,3-c]pyridine-based compounds, which can be further functionalized to explore their chemical and biological properties.

Derivatization and Functionalization of the 2-(Methylamino)pyridine (B147262) Moiety

The 2-(methylamino)pyridine scaffold is a key structural element that offers multiple sites for chemical modification. Both the methylamino group and the pyridine ring can be functionalized to generate a diverse range of derivatives.

Strategies for Modifying the Methylamino Group

The secondary amine of the 2-(methylamino)pyridine group is a prime site for derivatization. Standard amine chemistry can be applied to introduce a variety of functional groups. For instance, the photoreaction of 2-(methylamino)pyridine has been studied, indicating its reactivity under specific conditions. sigmaaldrich.com It readily forms complexes with metal ions like copper(II), which involves the nitrogen atoms of the pyridine ring and the methylamino group. sigmaaldrich.com

While direct derivatization of the sulfonamide's methylamino group is not extensively detailed in the provided context, general principles of amine chemistry suggest that N-acylation and N-alkylation reactions are feasible. Such modifications would allow for the introduction of various alkyl and acyl chains, aromatic rings, or other functionalities, thereby altering the steric and electronic properties of the molecule. The synthesis of related compounds, such as (2-(Methylamino)pyridin-3-yl)methanol, involves reactions like reduction of a carboxylic acid, demonstrating that the methylamino group is stable to certain reducing agents like red aluminum. chemicalbook.com

Exploration of Substitutions on the Pyridine Core of 2-(Methylamino)pyridine-3-sulfonamide

Direct functionalization of the pyridine ring is a significant challenge in heterocyclic chemistry due to the electron-deficient nature of the ring and the coordinating effect of the nitrogen atom. rsc.org However, several methods have been developed for the regioselective C-H functionalization of pyridines, which could be applied to the this compound core. rsc.orgacs.org

One strategy focuses on the C4-position of the pyridine ring. A one-pot protocol for the C4-selective sulfonylation of pyridines has been developed, which proceeds via activation with triflic anhydride (Tf₂O), followed by a base-mediated addition of a sulfinic acid salt. chemrxiv.org The regioselectivity of this reaction can be controlled by the choice of base and solvent, with N-methylpiperidine in chloroform (B151607) showing high selectivity for the C4 position. chemrxiv.org Another approach involves converting the pyridine into a phosphonium (B103445) salt, which then serves as a reagent for subsequent bond-forming reactions, including the formation of C-O, C-S, C-N, and C-C bonds, often with high regioselectivity at the C4 position. acs.org These methods provide a pathway to introduce new substituents onto the pyridine core, which would be challenging to achieve through classical synthesis. acs.org

Spectroscopic and Analytical Methods for Structural Elucidation of Novel Sulfonamide Derivatives

A combination of spectroscopic and analytical techniques is essential for the unambiguous structural determination of novel sulfonamide derivatives, including analogs of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for characterizing the molecular structure. rsc.org In ¹H NMR spectra of sulfonamide derivatives, aromatic protons typically appear in the region of 6.51 to 7.70 ppm. rsc.org The proton of the sulfonamide group (–SO₂NH–) gives a characteristic singlet peak, often observed between 8.78 and 10.15 ppm. rsc.org For N-heterocyclic sulfonamides, ¹H NMR can confirm the presence of specific moieties, such as a singlet peak around 7.95 ppm for a pyridine-H. acs.org ¹³C NMR provides information on the carbon skeleton, with aromatic carbons showing signals between 111.83 and 160.11 ppm. rsc.org Heteronuclear correlation techniques like HSQC and HMBC can be used to establish connectivity, for instance, to confirm the covalent binding between a sulfonamide's anilinic nitrogen and another molecule. acs.org NMR is considered a primary method for the identification of various sulfonamides. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups. umt.edu.pk The SO₂ group in sulfonamides gives rise to characteristic symmetric and asymmetric stretching bands. jst.go.jp For N-heterocyclic arenesulfonamides, the position of the SO₂ symmetric stretching band can even suggest the tautomeric form of the molecule (amido vs. imido). jst.go.jp For example, amido forms typically show this band between 1170 and 1145 cm⁻¹, while imido forms show it between 1145 and 1130 cm⁻¹. jst.go.jp Other characteristic bands include N-H and C=N stretching vibrations. The absence of a cyano stretching band can confirm its participation in a cyclization reaction. acs.org

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of newly synthesized compounds. rsc.org High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. acs.org It allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds, which are important for the stability of the crystal lattice. proquest.com This technique was used to confirm the structure of a pyridine derivative bearing a sulfonamide moiety. acs.org

Other Methods:

Elemental Analysis (CHNS): This technique verifies the proposed chemical composition of the synthesized compounds by determining the percentage of carbon, hydrogen, nitrogen, and sulfur. umt.edu.pk

UV-Vis Spectroscopy: UV-visible spectroscopy can provide information about the electronic transitions within the molecule. For a sulfonamide derivative, π-π* and n-π* transitions can be observed and assigned. nih.govluc.edu

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the sulfonamide compounds. umt.edu.pk

The following table summarizes the key spectroscopic data for representative sulfonamide derivatives.

Technique Functional Group/Proton Typical Chemical Shift / Wavenumber Reference
¹H NMRAromatic Protons6.51 - 8.18 ppm rsc.orgnih.gov
¹H NMRSulfonamide (-SO₂NH-)8.78 - 10.15 ppm rsc.org
¹H NMRPyridine-H~7.95 ppm acs.org
¹³C NMRAromatic Carbons111.83 - 160.11 ppm rsc.org
IRSO₂ Symmetric Stretch (amido)1170 - 1145 cm⁻¹ jst.go.jp
IRSO₂ Symmetric Stretch (imido)1145 - 1130 cm⁻¹ jst.go.jp
IRS-N Stretch~931 cm⁻¹ nih.gov
UV-Visπ-π* transitions~245 - 290 nm nih.gov
UV-Visn-π* transitions~385 - 575 nm nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Methylamino Pyridine 3 Sulfonamide Analogs

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of pyridine (B92270) sulfonamide derivatives can be significantly influenced by the nature and position of substituents on the pyridine ring, the amino group, and the sulfonamide moiety.

The pyridine ring is a common scaffold in medicinal chemistry, and its substitution pattern plays a crucial role in modulating biological activity. nih.gov The electron-withdrawing nature of the pyridine ring itself can enhance the acidity of the sulfonamide group compared to a benzenesulfonamide (B165840), which can be a key factor in its interaction with biological targets. mdpi.com

Studies on various pyridine derivatives have shown that the presence and position of substituents like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity. nih.gov Conversely, the introduction of bulky groups or halogen atoms has been observed to sometimes decrease activity. nih.gov

In the context of pyridine-3-sulfonamide (B1584339) analogs, modifications at the 4-position have been explored. For instance, in a series of 4-substituted pyridine-3-sulfonamides investigated as carbonic anhydrase inhibitors, the nature of the substituent at the 4-position had a pronounced effect on inhibitory activity. mdpi.com Aliphatic lipophilic substituents at this position, such as n-hexyl and 3-methylbutan-1-yl, demonstrated high activity against certain carbonic anhydrase isoforms. mdpi.com In another study on pyridine-based N-sulfonamides, the presence of an ethoxycarbonyl group at the C5 position of the pyridine ring was found to be important for antiviral activity, while its replacement with a cyano group led to reduced or no activity. acs.org

These findings suggest that for 2-(methylamino)pyridine-3-sulfonamide, the electronic and steric properties of any additional substituents on the pyridine ring would be critical determinants of its biological profile.

Table 1: Impact of Pyridine Ring Substituents on the Biological Activity of Analogous Compounds

Compound Series Modification Impact on Activity Reference
Pyridine DerivativesPresence of -OMe, -OH, -NH2 groupsEnhanced antiproliferative activity nih.gov
Pyridine DerivativesPresence of halogen atoms or bulky groupsLowered antiproliferative activity nih.gov
4-Substituted Pyridine-3-SulfonamidesAliphatic lipophilic substituents at C4High activity against certain carbonic anhydrase isoforms mdpi.com
Pyridine-Based N-SulfonamidesEthoxycarbonyl group at C5Important for antiviral activity acs.org
Pyridine-Based N-SulfonamidesCyano group at C5Reduced or no antiviral activity acs.org

The 2-amino group on the pyridine ring is a key feature that can significantly influence ligand-target interactions through hydrogen bonding. In this compound, the secondary amine (NH) of the methylamino group can act as a hydrogen bond donor. The nitrogen atom itself can also act as a hydrogen bond acceptor.

In studies of related 2-aminopyridine (B139424) derivatives, the amino group has been identified as a crucial component for biological activity. nih.gov For instance, in a series of imidazole[1,2-a]pyridine-sulfonamides derived from 2-aminopyridine, the amino group is a key part of the pharmacophore. researchgate.net

The methylation of the amino group, creating a methylamino group, can have several effects. It can alter the electronic properties of the pyridine ring, influence the acidity of the sulfonamide, and provide a lipophilic contact point for interaction with the target protein. The methyl group can also sterically influence the preferred conformation of the molecule, which in turn affects how it fits into a binding site.

The sulfonamide group (-SO2NH2) is a critical pharmacophore in a wide range of drugs and is known to interact with biological targets, often through coordination with a zinc ion in metalloenzymes like carbonic anhydrase. mdpi.comnih.gov The acidic nature of the sulfonamide proton is a key feature of its binding.

Variations within the sulfonamide moiety, such as N-alkylation or N-arylation, can have a profound impact on activity and properties. For example, capping the sulfonamide nitrogen with a methyl group in a series of pyrazole (B372694) sulfonamide inhibitors was found to significantly enhance brain penetration without a major loss of potency. nih.gov This modification reduces the polar surface area and acidity of the sulfonamide, which are factors that can limit passage across the blood-brain barrier. nih.gov

Furthermore, the orientation of the sulfonamide group and its ability to form hydrogen bonds are critical. In pyrazolo[4,3-c]pyridine sulfonamides, the sulfonamide group's nitrogen atom chelates the Zn(II) ion in carbonic anhydrase, and one of the oxygen atoms forms a hydrogen bond with a key amino acid residue. mdpi.com

Table 2: Influence of Sulfonamide Moiety Variations on Properties of Analogous Compounds

Compound Series Modification Impact Reference
Pyrazole SulfonamidesCapping sulfonamide nitrogen with a methyl groupSignificantly enhanced brain penetration nih.gov
Pyrazole SulfonamidesCapping sulfonamide nitrogen with a methyl groupReduced polar surface area and acidity nih.gov

Conformational Analysis and Molecular Recognition Mechanisms

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. A systematic conformational analysis of the sulfonamide bond has revealed significant differences compared to the more common amide bond found in peptides. The rotational barrier around the S-N bond in sulfonamides is lower, leading to greater flexibility. Additionally, the sulfonamide nitrogen often adopts a pyramidal geometry, in contrast to the planar arrangement of a peptide bond.

This inherent flexibility of the sulfonamide linkage in this compound would allow it to adopt various conformations to fit into different binding pockets. Molecular modeling studies on related pyridine sulfonamides have been used to propose binding geometries within target receptors. For instance, in NMDA receptor antagonists, the binding geometry of the sulfonic acid moiety is proposed to be different from that of phosphonic acid-containing antagonists. nih.gov

Correlation of Physicochemical Parameters with Pharmacological Profiles (e.g., Modulation of Brain Penetration)

The physicochemical properties of a drug molecule, such as lipophilicity (logP), polar surface area (PSA), and acidity (pKa), are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). A key challenge in drug design, particularly for centrally acting agents, is achieving adequate brain penetration.

For sulfonamide-containing compounds, the acidic nature of the sulfonamide proton can lead to ionization at physiological pH, increasing polarity and hindering passage across the blood-brain barrier. As mentioned earlier, capping the sulfonamide nitrogen is a strategy that has been successfully employed to increase brain penetration by reducing both polarity and acidity. nih.gov In one study, this modification led to a significant increase in the brain-to-blood ratio of a series of inhibitors. nih.gov

Table 3: Physicochemical Properties and Their Influence on the Pharmacological Profile of Analogous Compounds

Compound Series Physicochemical Parameter Modification/Observation Impact on Pharmacological Profile Reference
Pyrazole SulfonamidesPolar Surface Area (PSA) / AcidityCapping the sulfonamide nitrogenIncreased brain penetration nih.gov
Bicyclic 2-PyridonesLipophilicity (logP)Introduction of a methyl sulfonamide groupLowered calculated logP nih.gov

Computational Chemistry and Structural Biology of 2 Methylamino Pyridine 3 Sulfonamide Derivatives

Molecular Docking Studies

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a protein target. For derivatives of 2-(methylamino)pyridine-3-sulfonamide, docking studies have been instrumental in understanding their mechanism of action, particularly as enzyme inhibitors.

Docking simulations for pyridine-3-sulfonamide (B1584339) derivatives have been successfully employed to predict their binding modes within the active sites of various protein targets, most notably human carbonic anhydrase (hCA) isoforms. The primary interaction mechanism for sulfonamide-based inhibitors involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating directly with the catalytic zinc ion (Zn²⁺) present in the active site of carbonic anhydrases. mdpi.com This is typically stabilized by a hydrogen bond network involving the "gate-keeper" residue, Thr199. mdpi.com

Beyond this core interaction, the specific substitution pattern on the pyridine (B92270) ring and the sulfonamide nitrogen dictates the broader set of interactions with the protein. For instance, in studies of 4-substituted pyridine-3-sulfonamides, the pyridine ring is often twisted, allowing the pyridine nitrogen to act as a hydrogen bond acceptor with residues like Phe131. mdpi.com The active site of carbonic anhydrases is often described as having two distinct regions: a hydrophilic half and a lipophilic half. mdpi.com The "tail" portion of the inhibitor, which extends from the pyridine scaffold, can selectively interact with one of these regions, influencing isoform selectivity. mdpi.com

Docking studies on various pyridine sulfonamide derivatives against different hCA isoforms have revealed key interactions that contribute to binding affinity and selectivity.

Protein TargetKey Interacting ResiduesType of InteractionReference
hCA II Thr199, Zn²⁺, Val121, Leu198, Phe131H-bond, Ionic, Hydrophobic mdpi.com
hCA IX Gln92, His68, Thr200, Asn66H-bond, Hydrophobic nih.gov
hCA XII Thr199, Gln92, Val121, Leu198H-bond, Ionic, Hydrophobic mdpi.com
FKBP12 Ile56, Tyr82, His87, Tyr26, Phe36, Phe99H-bond, Halogen-π, CH-π mdpi.com

This table is interactive. Click on the headers to sort.

Molecular docking provides a structural basis for understanding the structure-activity relationships (SAR) observed in biological assays. For pyridine-3-sulfonamide derivatives, docking studies explain how modifications to the chemical structure translate into changes in inhibitory potency.

A key SAR finding is that the substitution pattern on the pyridine ring is critical. For example, in a series of 4-substituted pyridine-3-sulfonamides designed as hCA inhibitors, derivatives with aliphatic, lipophilic substituents (like n-hexyl) showed higher activity against hCA II compared to those with bulky phenyl groups. mdpi.com Docking simulations rationalize this by showing that the lipophilic tails can better occupy the hydrophobic portion of the active site. mdpi.com Conversely, modifications that introduce steric hindrance or unfavorable electrostatic interactions can drastically reduce binding affinity.

Studies on diarylsulfonylureas incorporating a pyridine-3-sulfonamide scaffold revealed that the nature and position of substituents on the terminal phenyl ring significantly impact anticancer activity. The presence of chloro-substituents, as seen in the prominent compound N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide, was correlated with good activity, which can be rationalized by specific hydrophobic and halogen-bonding interactions within the target's binding pocket. researchgate.net

Homology Modeling for Receptor Structure Prediction

While experimental structures from X-ray crystallography or cryo-EM are ideal, they are not always available for every protein target of interest. In such cases, homology modeling provides a powerful alternative for generating a three-dimensional model of a protein using its amino acid sequence and an experimentally determined structure of a related homologous protein as a template.

This approach has been utilized in the study of sulfonamide inhibitors. For example, homology modeling was used to construct a model of the fungal β-carbonic anhydrase from Candida albicans to investigate its inhibition by sulfonamides. tu-dortmund.de The process typically involves:

Template Selection: Identifying one or more known protein structures with significant sequence similarity to the target protein.

Sequence Alignment: Aligning the amino acid sequence of the target with the template(s).

Model Building: Constructing the 3D model of the target protein based on the aligned template structure.

Model Refinement and Validation: Optimizing the model to resolve steric clashes and incorrect geometries, followed by validation using various stereochemical and energy-based checks.

The resulting homology model can then be used for molecular docking studies to predict how ligands like this compound derivatives might bind, guiding the design of new inhibitors even in the absence of an experimental receptor structure.

Molecular Dynamics Simulations to Elucidate Binding Dynamics and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. This technique is crucial for assessing the stability of a predicted binding pose and understanding the conformational changes that may occur upon ligand binding. nih.govresearchgate.net

For sulfonamide inhibitors targeting carbonic anhydrase, MD simulations have been used to validate docking results. nih.govcnr.it Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over the simulation time suggests that the complex is in a stable conformation. nih.govcnr.it

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming the persistence of key interactions predicted by docking. pku.edu.cn

MD simulations can reveal that a docked pose is stable over tens or hundreds of nanoseconds, providing strong evidence for its validity. nih.gov They can also uncover the role of water molecules in mediating ligand-protein interactions and show how the ligand and protein adapt to each other's presence, offering a more complete picture of the binding event. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Determination

The most definitive information about ligand-protein binding comes from high-resolution experimental structures. X-ray crystallography and, increasingly, cryogenic electron microscopy (cryo-EM) are the primary methods for determining these structures.

X-ray crystallography has been successfully used to solve the structures of several pyridine-3-sulfonamide derivatives in complex with their target proteins, particularly carbonic anhydrases. mdpi.comnih.gov These crystal structures provide unambiguous proof of the binding mode, confirming the coordination of the sulfonamide group to the active site zinc ion and revealing the precise orientation of the pyridine ring and its substituents. mdpi.comacs.org This experimental data is invaluable for validating and refining computational models like docking and QSAR. cnr.it For example, the crystal structure of a sulfonamide derivative bound to hCA II (PDB ID: 7NTB) confirmed the binding mode predicted by docking and revealed the specific interactions stabilizing the complex at atomic resolution. acs.org

Cryo-EM is a powerful technique for determining the structure of large, complex, or flexible macromolecules that are difficult to crystallize. While no specific cryo-EM structure for a this compound complex has been reported, the method is highly relevant for studying its potential targets, such as large enzyme complexes or membrane proteins. Cryo-EM can capture proteins in different conformational states, providing insights into the dynamic processes of ligand binding and enzyme function.

PDB IDProteinLigand TypeResolution (Å)TechniqueReference
6RH4 Human Carbonic Anhydrase II4-nitrobenzenesulfonamide1.10X-ray mdpi.com
5DVX Human Carbonic Anhydrase IX mimicAcetazolamide1.65X-ray mdpi.com
7NTB Human Carbonic Anhydrase IIBenzophenone Sulfonamide Probe1.70X-ray acs.org
4Q08 Human Carbonic Anhydrase XII mimic2-(cyclooctylamino)benzenesulfonamide1.90X-ray mdpi.com

This table is interactive. Click on the headers to sort.

Preclinical Pharmacological Considerations for Pyridine Sulfonamide Scaffolds

In Vitro and In Vivo Efficacy Models for Disease Intervention

The therapeutic potential of pyridine (B92270) sulfonamide derivatives has been investigated across a range of disease models. In vitro, these compounds have been evaluated for their activity against various biological targets. For instance, novel pyridine-sulfonamide hybrids have been synthesized and tested for their antitumor properties against 60 human cancer cell lines. nih.govresearchgate.net One particular compound, VIIb, demonstrated broad-spectrum activity with a mean growth inhibition of 91.67% and was found to be a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govresearchgate.net Other studies have explored the efficacy of pyridine-based sulfonamides as antiviral and antimicrobial agents. acs.org For example, certain synthesized compounds showed significant antiviral effects against both RNA and DNA viruses. acs.org Additionally, pyrazolo[4,3-c]pyridine sulfonamides have been identified as inhibitors of carbonic anhydrase (CA), with some derivatives showing potent activity against various human and bacterial CA isoforms. researchgate.netmdpi.com

In vivo efficacy models provide a more complex biological system to assess a compound's therapeutic effect. A notable example is the evaluation of pyrazole (B372694) sulfonamide inhibitors of Trypanosoma brucei N-myristoyltransferase for the treatment of Human African Trypanosomiasis (HAT). A lead compound in this series demonstrated partial efficacy in a stage 2 (central nervous system) mouse model of the disease. nih.gov In the context of oncology, certain pyridine sulfonamides have shown promising in vivo efficacy against breast cancer cell lines; however, challenges such as metabolic instability have sometimes hindered their further development. acs.org These in vivo models are critical for understanding how the in vitro activity of a compound translates into a physiological response within a living organism.

Preclinical Pharmacokinetic (PK) Profiles and Their Modulation

A compound's pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a determining factor in its potential as a drug candidate. Preclinical assessments of these properties are fundamental.

The oral route is the most preferred method for drug administration, making oral bioavailability a key parameter in preclinical studies. nih.gov For new chemical entities, poor oral bioavailability can be a significant hurdle, arising from issues like poor solubility, instability in the gastrointestinal tract, low permeability across the intestinal mucosa, or extensive first-pass metabolism. nih.gov

In the development of bicyclic 2-pyridone-based inhibitors for Chlamydia trachomatis, which share structural similarities with pyridine scaffolds, initial compounds exhibited poor solubility and moderate permeability in in vitro ADME tests. nih.gov When administered orally to mice, these compounds resulted in very low blood concentrations, indicating poor oral bioavailability. nih.gov Subsequent structural modifications, such as the introduction of methyl sulfonamide substituents, were explored to improve these pharmacokinetic properties. nih.gov Similarly, in the development of antiviral acylsulfonamide inhibitors, optimization of structure-activity relationships (SAR), metabolic stability, and pharmacokinetic properties was crucial, leading to the identification of compounds with improved profiles suitable for further preclinical development. nih.gov

Compound ClassPreclinical ModelKey FindingReference
Bicyclic 2-pyridone analoguesMouse (in vivo)Very low blood concentrations after oral administration. nih.gov
Cyclopropylindolobenzazepine acylsulfonamidesPreclinical speciesOptimization of PK properties led to a candidate for pre-IND toxicology studies. nih.gov

For diseases affecting the central nervous system (CNS), the ability of a drug to cross the blood-brain barrier (BBB) is paramount. nih.govmdpi.com The BBB is a highly selective barrier that restricts the passage of most small molecules from the bloodstream into the brain. nih.gov Only a small fraction of drugs are inherently able to penetrate the BBB. nih.gov

A significant challenge for secondary sulfonamides is their typically poor CNS penetration. nih.gov This is often attributed to the acidic nature of the sulfonamide proton, which leads to significant ionization at physiological pH, and the high polar surface area (PSA) contributed by the sulfonamide group. nih.gov A key strategy to overcome this is "capping" the sulfonamide nitrogen, for instance, with a methyl group. In a study on pyrazole sulfonamide inhibitors for HAT, methylating the sulfonamide nitrogen of a lead compound dramatically increased its brain-to-blood ratio in mice from less than 0.1 to 3.7. nih.gov This modification effectively masked the acidic proton and reduced the PSA, thereby enhancing brain penetration without significantly compromising the compound's potency. nih.gov However, this modification can sometimes lead to decreased metabolic stability. nih.gov

General strategies to improve BBB penetration in preclinical models include:

Reducing Polar Surface Area: Minimizing the number of polar atoms on a molecule can decrease its hydrogen bonding potential with the BBB, facilitating passive diffusion. researchgate.net

Masking Ionizable Groups: As demonstrated with sulfonamide capping, neutralizing ionizable groups prevents the molecule from becoming charged at physiological pH, which would otherwise hinder its ability to cross the lipophilic BBB. nih.gov

Inhibition of Efflux Transporters: The BBB contains efflux transporters like P-glycoprotein (P-gp) that actively pump drugs out of the brain. mdpi.com Designing molecules that are not substrates for these transporters or co-administering them with efflux inhibitors are potential strategies. mdpi.comnih.gov

CompoundModificationPreclinical ModelBrain:Blood RatioReference
Pyrazole sulfonamide (Parent)Secondary sulfonamideMouse<0.1 nih.gov
Pyrazole sulfonamide (Methyl-capped)Tertiary sulfonamideMouse3.7 nih.gov

Rational Design of Prodrugs for Enhanced Pharmacological Properties

The prodrug approach is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug. nih.govresearchgate.net A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. researchgate.netijpcbs.com This approach can be rationally applied to pyridine sulfonamide scaffolds to improve properties such as solubility, oral bioavailability, and targeted delivery. nih.govresearchgate.netnih.goveurekaselect.com

The rationale for designing a prodrug for a compound like "2-(Methylamino)pyridine-3-sulfonamide" would be to address specific liabilities identified in preclinical studies. For example:

Improving Aqueous Solubility: If the compound has poor water solubility, a hydrophilic promoiety (a carrier molecule) can be attached. For instance, a cyclooxygenase-2 (COX-2) inhibitor with a sulfonamide group had its solubility dramatically increased from 1.6 µg/mL to 20.3 mg/mL through a prodrug approach, making it suitable for parenteral administration. nih.gov

Enhancing Oral Absorption: To improve absorption from the gastrointestinal tract, a lipophilic promoiety can be added to increase the drug's permeability through cell membranes. nih.goveurekaselect.com

Site-Specific Delivery: Prodrugs can be designed to be activated by enzymes that are specific to a particular tissue or cell type, thereby concentrating the active drug at the site of action and reducing systemic exposure. acs.org

A modular prodrug design for the sulfonamide drug TAK-242 involved a self-immolative spacer bonded to the sulfonamide nitrogen. acs.org This design allowed for a two-stage release mechanism, which could be modulated to achieve a range of release half-lives. acs.org Such rational design strategies are invaluable for optimizing the therapeutic potential of promising compounds like pyridine sulfonamides. nih.gov

Future Research Directions and Unexplored Avenues for 2 Methylamino Pyridine 3 Sulfonamide Research

Design and Synthesis of Next-Generation Analogs with Tuned Specificity and Potency

The development of next-generation analogs of 2-(methylamino)pyridine-3-sulfonamide is a crucial first step in exploring its therapeutic potential. The inherent modularity of the pyridine-sulfonamide core allows for systematic modifications to fine-tune its physicochemical and pharmacological properties.

Structure-Activity Relationship (SAR) Studies: A comprehensive investigation into the structure-activity relationships of this scaffold is paramount. By systematically altering the substituents on both the pyridine (B92270) ring and the sulfonamide group, researchers can identify key structural features that govern biological activity. For instance, studies on related 2-aminopyridine-3-carboxamides have successfully identified potent c-Met kinase inhibitors by exploring various substitutions. nih.gov Similarly, modifying the substitution pattern on the pyridine ring of other sulfonamides has led to the discovery of compounds with significant antileishmanial activity. dovepress.com

Bioisosteric Replacement: The principle of bioisosteric replacement can be employed to enhance potency and improve pharmacokinetic profiles. Replacing the methylamino group or modifying the sulfonamide linkage with other functional groups could lead to analogs with improved target engagement and metabolic stability. For example, the replacement of heterocyclic moieties with an amide bond has been a successful strategy in designing novel c-Met kinase inhibitors. nih.gov

A systematic synthetic approach, such as the one outlined below, could be employed to generate a library of analogs for screening.

Starting MaterialReagentResulting MoietyPotential Impact
2-Chloropyridine-3-sulfonamideVarious primary and secondary aminesDiverse N-substituted aminopyridine-3-sulfonamidesModulate target binding and selectivity
2-(Methylamino)pyridine (B147262)Various sulfonyl chloridesAnalogs with modified sulfonamide groupsInfluence solubility and pharmacokinetic properties

Investigation of Novel Biological Targets and Therapeutic Applications

While the specific biological targets of this compound remain largely unexplored, the broader pyridine-sulfonamide class has demonstrated activity against a range of targets, suggesting multiple avenues for investigation.

Kinase Inhibition: The pyridine motif is a well-established scaffold in kinase inhibitor design. researchgate.net Analogs of this compound should be screened against a panel of kinases implicated in cancer and inflammatory diseases. For example, derivatives of 2-aminopyridine-3-carboxamide (B84476) have shown potent inhibition of c-Met kinase, a key target in oncology. nih.gov

Antimicrobial and Antiprotozoal Activity: Sulfonamides are classic antibacterial agents, and their synergistic effects with other antibiotics are well-documented. nih.govnih.gov Furthermore, novel sulfonamide derivatives have shown promising activity against parasites like Leishmania donovani. dovepress.com The potential of this compound and its analogs as antimicrobial or antiprotozoal agents warrants investigation, particularly in the context of rising drug resistance.

Other Potential Targets: The diverse biological activities of sulfonamides suggest a wide range of potential targets. These could include enzymes such as carbonic anhydrases, which are implicated in various physiological processes, or G-protein coupled receptors.

Exploration of Synergistic Effects in Combination Therapies

Combination therapy is a cornerstone of modern medicine, offering the potential for enhanced efficacy and reduced side effects. The exploration of this compound in combination with existing drugs could unlock new therapeutic strategies.

Combination with Chemotherapeutics: Given the potential for kinase inhibition, combining analogs of this compound with standard-of-care chemotherapeutic agents could lead to synergistic anticancer effects.

Combination with Antibiotics: The known synergistic relationship between sulfonamides and certain classes of antibiotics, such as polymyxins, against specific bacterial strains provides a strong rationale for investigating similar combinations with this compound derivatives against a broader spectrum of pathogens. nih.gov Studies have shown that such combinations can be bactericidal at therapeutic levels. nih.gov

Integration of Advanced Computational Methodologies for Predictive Drug Design

Advanced computational tools can significantly accelerate the drug discovery process by predicting the bioactivity and properties of virtual compounds before their synthesis.

Predictive Bioactivity Modeling: Machine learning and other computational models can be trained on existing data for pyridine-sulfonamide derivatives to predict the biological activity of novel analogs. nih.govnih.govchemrxiv.orgbiorxiv.orgplos.org These models can help prioritize which compounds to synthesize and test, saving time and resources. For example, neural network models have been developed to predict the bioactivity of compounds against targets like SARS-CoV-2 with high accuracy. plos.org

Molecular Docking and Dynamics: For identified biological targets, molecular docking and simulation studies can provide insights into the binding mode of this compound and its analogs. This information can guide the rational design of more potent and selective inhibitors. Such approaches have been successfully used to elucidate the binding of 2-aminopyridine-3-carboxamide derivatives to c-Met kinase. nih.gov

Development of this compound Derivatives as Chemical Biology Tools and Probes

Beyond their direct therapeutic applications, derivatives of this compound can be developed into valuable tools for chemical biology research.

Affinity Probes: By attaching a reactive group or a tag to a potent analog, researchers can create affinity probes to identify and validate novel biological targets. These probes can be used in chemoproteomic experiments to pull down interacting proteins from cell lysates.

Imaging Agents: The incorporation of a fluorophore or a radiolabel into the this compound scaffold could lead to the development of imaging agents for visualizing the distribution of the compound or its target in cells and tissues.

The systematic exploration of these research avenues holds the promise of uncovering the full therapeutic potential of the this compound scaffold and contributing to the development of novel medicines.

Q & A

Q. What are the established synthetic routes for 2-(methylamino)pyridine-3-sulfonamide, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves sulfonylation of 3-aminopyridine derivatives. A common approach is reacting pyridin-3-ylmethanesulfonyl chloride with methylamine under controlled pH (8–9) to form the sulfonamide bond . Key parameters include temperature (0–5°C to minimize side reactions), stoichiometric excess of methylamine (1.5–2.0 equivalents), and inert atmosphere (N₂/Ar) to prevent oxidation. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) is critical for isolating high-purity product.

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • ¹H/¹³C NMR : Confirm the presence of the pyridine ring (δ ~8.3–8.6 ppm for aromatic protons) and methylamino group (δ ~2.5–3.0 ppm) .
  • HPLC-MS : Monitor purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 201.2 for C₆H₉N₃O₂S).
  • FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : Solubility varies with solvent polarity:
SolventSolubility (mg/mL)
Water12–15
DMSO>50
Ethanol20–25
Stability: Degrades under prolonged UV exposure (t₁/₂ ~48 hrs in light) or acidic conditions (pH <3). Store at –20°C in amber vials under N₂ .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution. The sulfonamide group acts as an electron-withdrawing group, directing electrophilic attack to the pyridine C4 position. Frontier Molecular Orbital (FMO) analysis reveals a low LUMO energy (–1.8 eV), favoring nucleophilic reactivity at the sulfonyl moiety . Experimental validation via kinetic studies (e.g., reaction with Grignard reagents) should correlate with computational predictions.

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer : Discrepancies may arise from assay conditions:
  • Microbial Strain Variability : Test against standardized panels (e.g., ATCC strains) with controlled inoculum size (1–5 × 10⁵ CFU/mL) .
  • Compound Stability : Pre-incubate the compound in culture media (37°C, 24 hrs) to assess degradation artifacts.
  • Synergistic Effects : Screen with adjuvants (e.g., efflux pump inhibitors) to unmask activity .
    Example workflow: Replicate conflicting studies under harmonized CLSI guidelines and apply statistical meta-analysis (p <0.05, Cohen’s d >0.8).

Q. How to design SAR studies for optimizing this compound derivatives as carbonic anhydrase inhibitors?

  • Methodological Answer : Focus on modifying the pyridine and sulfonamide moieties:
  • Pyridine Substitution : Introduce electron-withdrawing groups (e.g., –NO₂ at C5) to enhance zinc-binding in the enzyme active site .
  • Sulfonamide Modifications : Replace methylamino with bulkier groups (e.g., cyclopropyl) to exploit hydrophobic pockets.
    Use X-ray crystallography (e.g., PDB ID 3LXG) to guide docking simulations (AutoDock Vina) and prioritize derivatives with ∆G <–9 kcal/mol . Validate via enzymatic assays (IC₅₀ determination using stopped-flow CO₂ hydration).

Data Analysis and Experimental Design

Q. What analytical techniques are recommended for detecting trace impurities in synthesized batches?

  • Methodological Answer :
  • UPLC-QTOF : Detect impurities <0.1% using a C18 column (1.7 µm, 2.1 × 50 mm) and gradient elution (0.1% formic acid in H₂O:MeCN).
  • ¹H-¹³C HSQC NMR : Identify structural analogs (e.g., unreacted 3-aminopyridine) via cross-peak analysis .
  • Elemental Analysis : Confirm stoichiometry (%C, %N within ±0.3% of theoretical values).

Q. How to address low yields in large-scale synthesis of this compound?

  • Methodological Answer : Optimize via Design of Experiments (DoE):
  • Factors : Temperature, reaction time, methylamine equivalents.
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 10°C, 18 hrs, 1.8 eq. methylamine) for 85% yield .
    Scale-up challenges: Implement continuous flow reactors to enhance heat/mass transfer and reduce byproduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.